molecular formula C20H21N3O2S2 B3012122 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone CAS No. 941951-37-7

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone

Cat. No.: B3012122
CAS No.: 941951-37-7
M. Wt: 399.53
InChI Key: FEYCAZNCSGWAOR-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis

Amani and Nematollahi (2012) explored the electrochemical synthesis of new arylthiobenzazoles, specifically focusing on the oxidation of related compounds in the presence of nucleophiles. They provide insights into the mechanism of such reactions, contributing to our understanding of electrochemical processes in organic chemistry (Amani & Nematollahi, 2012).

Green Synthesis and Crystal Structure

Said et al. (2020) reported on the eco-friendly microwave-assisted synthesis of a related compound. They emphasize the regioselective creation of a 1,2,3-triazole isomer, highlighting an environmentally sustainable approach to chemical synthesis (Said et al., 2020).

Synthesis and Characterization of Compounds

Ahmed, Molvi, and Khan (2017) synthesized novel compounds related to this chemical, examining their anti-inflammatory properties. They provide valuable information on the structural characteristics and potential therapeutic applications of these compounds (Ahmed, Molvi, & Khan, 2017).

Antimicrobial and Antifungal Activities

Gan, Fang, and Zhou (2010) explored the antibacterial and antifungal activities of azole-containing piperazine derivatives, providing insights into the potential of these compounds in addressing infectious diseases (Gan, Fang, & Zhou, 2010).

Synthesis of Antidepressants

Orus et al. (2002) synthesized benzo[b]thiophene derivatives for potential use as antidepressants, focusing on dual activity at serotonin receptors and transporters. This research contributes to the development of new pharmacological treatments for depression (Orus et al., 2002).

Synthesis and COX Inhibitory Activity

Ertas et al. (2022) worked on synthesizing derivatives of this compound and investigated their COX inhibitory activities. This research is significant in understanding the anti-inflammatory potential of these compounds (Ertas et al., 2022).

Neuroprotective Activities

Gao, Ma, and Xu (2022) designed and synthesized edaravone derivatives, including a benzylpiperazine moiety, to evaluate their neuroprotective activities. This research opens avenues for treating cerebral ischemic stroke (Gao, Ma, & Xu, 2022).

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-25-15-6-8-16(9-7-15)26-14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYCAZNCSGWAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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